molecular formula C36H40BF4P2Rh- B1589652 [1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 79255-71-3

[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No. B1589652
CAS RN: 79255-71-3
M. Wt: 724.4 g/mol
InChI Key: CMOFFTCAXGHJOA-ONEVTFJLSA-N
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Description

“1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is a rhodium-based catalyst used for regioselective hydrogenation and enantioselective reductive amination reactions . It is a compound with the formula Rh [P (COD) (CO) (CF)]BF . This complex has been applied in the study of protein sequences and magnetic hyperpolarization .


Synthesis Analysis

This compound is used as a catalyst in the intramolecular hydroamination of olefins and for reductive aminations .


Molecular Structure Analysis

The molecular formula of this compound is C36H40BF4P2Rh . It is a member of the family of organometallic complexes containing the [Rh (CO) (dppe)] unit .


Chemical Reactions Analysis

This compound is used as a catalyst for the regioselective hydrogenation of thebaine to synthesize tetrahydrothebaine. It is also used for the enantioselective reductive amination of α-ketoacids with benzylamines to synthesize α-N-benzylamino acids .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 205 °C (dec.) (lit.) . Its molecular weight is 724.4 .

Scientific Research Applications

1. Intramolecular Hydroamination of Olefins

  • Application Summary: This compound is used as a catalyst in the intramolecular hydroamination of olefins . Hydroamination is the process of adding an N-H bond across a C=C bond. This reaction is important in the synthesis of amines.
  • Methods of Application: While the exact procedures can vary depending on the specific olefin and amine used, the general procedure involves mixing the olefin and amine in the presence of the catalyst under suitable conditions to facilitate the reaction .
  • Results or Outcomes: The outcome of this reaction is the formation of a new C-N bond, effectively converting the olefin to an amine .

2. Reductive Aminations

  • Application Summary: “1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is used as a catalyst for reductive aminations . Reductive amination is a method for the synthesis of amines from carbonyl compounds by reduction of the imine or iminium intermediate.
  • Methods of Application: The general procedure involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of the catalyst. The reaction is then reduced to form a new C-N bond .
  • Results or Outcomes: The outcome of this reaction is the formation of a new amine, which can be used in a variety of applications, including the synthesis of pharmaceuticals and fine chemicals .

3. Regioselective Hydrogenation of Thebaine

  • Application Summary: This compound is used as a catalyst for the regioselective hydrogenation of thebaine . Thebaine is an opiate alkaloid used as a precursor for the synthesis of a variety of opioids.
  • Methods of Application: The general procedure involves the reaction of thebaine with hydrogen in the presence of the catalyst .
  • Results or Outcomes: The outcome of this reaction is the formation of tetrahydrothebaine , which can be used as a precursor for the synthesis of various opioids.

4. Enantioselective Reductive Amination of α-Ketoacids

  • Application Summary: “1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is used as a catalyst for the enantioselective reductive amination of α-ketoacids with benzylamines .
  • Methods of Application: The general procedure involves the reaction of an α-ketoacid with a benzylamine in the presence of the catalyst. The reaction is then reduced to form a new C-N bond .
  • Results or Outcomes: The outcome of this reaction is the formation of α-N-benzylamino acids , which can be used in a variety of applications, including the synthesis of pharmaceuticals and fine chemicals.

5. Regioselective Hydrogenation of Alkenes

  • Application Summary: This compound is used as a catalyst for the regioselective hydrogenation of alkenes . This reaction is important in the synthesis of alkanes from alkenes.
  • Methods of Application: The general procedure involves the reaction of an alkene with hydrogen in the presence of the catalyst .
  • Results or Outcomes: The outcome of this reaction is the formation of an alkane .

6. Enantioselective Hydrogenation of Ketones

  • Application Summary: “1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is used as a catalyst for the enantioselective hydrogenation of ketones . This reaction is important in the synthesis of chiral alcohols.
  • Methods of Application: The general procedure involves the reaction of a ketone with hydrogen in the presence of the catalyst .
  • Results or Outcomes: The outcome of this reaction is the formation of a chiral alcohol .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOFFTCAXGHJOA-ONEVTFJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)CCCCP(C3=CC=CC=C3)C4=CC=CC=C4.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449059
Record name [Rh(dppb)(COD)]BF4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

CAS RN

79255-71-3
Record name [Rh(dppb)(COD)]BF4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Citations

For This Compound
63
Citations
S Korchak, S Mamone, S Glöggler - ChemistryOpen, 2018 - Wiley Online Library
para‐Hydrogen‐induced polarization (PHIP) is a method to rapidly generate hyperpolarized compounds, enhancing the signal of nuclear magnetic resonance (NMR) experiments by …
J Eills, JW Blanchard, T Wu, C Bengs… - The Journal of …, 2019 - pubs.aip.org
We show that in a spin system of two magnetically inequivalent protons coupled to a heteronucleus such as 13C, an adiabatic magnetic field sweep, passing through zero field, transfers …
Number of citations: 54 pubs.aip.org
AN Pravdivtsev, A Brahms, S Kienitz… - …, 2021 - Wiley Online Library
Parahydrogen (pH 2 ) induced polarization (PHIP) is a unique method that is used in analytical chemistry to elucidate catalytic hydrogenation pathways and to increase the signal of …
S Korchak, S Yang, S Mamone, S Glöggler - ChemistryOpen, 2018 - Wiley Online Library
Diseases such as Alzheimer's and cancer have been linked to metabolic dysfunctions, and further understanding of metabolic pathways raises hope to develop cures for such diseases. …
NM Ariyasingha, B Joalland, HR Younes… - … A European Journal, 2020 - Wiley Online Library
The growing interest in magnetic resonance imaging (MRI) for assessing regional lung function relies on the use of nuclear spin hyperpolarized gas as a contrast agent. The long gas‐…
SJ Ostrowska, A Rana, M Utz - ChemPhysChem, 2021 - Wiley Online Library
We report a spatially resolved kinetic finite element model of parahydrogen‐induced polarisation (PHIP) in a microfluidic chip that was calibrated using on‐chip and off‐chip NMR data. …
AS Kiryutin, G Sauer, AV Yurkovskaya… - The Journal of …, 2017 - ACS Publications
The 1 H NMR signal of dissolved molecular hydrogen enriched in parahydrogen (p-H 2 ) exhibits in the presence of an organometallic hydrogenation catalyst an unusual, partially …
Number of citations: 49 pubs.acs.org
T Theis, P Ganssle, G Kervern, S Knappe, J Kitching… - Nature Physics, 2011 - nature.com
Nuclear magnetic resonance, conventionally detected in magnetic fields of several tesla, is a powerful analytical tool for the determination of molecular identity, structure and function. …
Number of citations: 175 www.nature.com
G Stevanato, Y Ding, S Mamone… - Journal of the …, 2023 - ACS Publications
In recent years, parahydrogen-induced polarization side arm hydrogenation (PHIP-SAH) has been applied to hyperpolarize [1- 13 C]pyruvate and map its metabolic conversion to [1- 13 …
Number of citations: 5 pubs.acs.org
B Joalland, NM Ariyasingha, HR Younes… - … A European Journal, 2021 - Wiley Online Library
Many MRI contrast agents formed with the parahydrogen‐induced polarization (PHIP) technique exhibit biocompatible profiles. In the context of respiratory imaging with inhalable …

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